D-Trp8-SRIF-14

Endocrinology Somatostatin pharmacology Hormone secretion inhibition

D-Trp8-SRIF-14 ([D-Trp⁸]-somatostatin-14, CAS 58976-46-8) is a synthetic tetradecapeptide analog of the endogenous hormone somatostatin-14 (SRIF-14), in which the naturally occurring L-tryptophan at position 8 is replaced by its D-enantiomer. This single-residue stereochemical inversion yields a compound that is approximately 8-fold more potent than native SRIF-14 in suppressing growth hormone, glucagon, and insulin release.

Molecular Formula C76H104N18O19S2
Molecular Weight 1637.9 g/mol
Cat. No. B10848408
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Trp8-SRIF-14
Molecular FormulaC76H104N18O19S2
Molecular Weight1637.9 g/mol
Structural Identifiers
SMILESCC(C1C(=NC(C(=NC(C(=NC(C(=NC(CSSCC(C(=NC(C(=NC(C(=NC(C(=NC(C(=NC(C(=NC(C(=N1)O)CCCCN)O)CC2=CNC3=CC=CC=C32)O)CC4=CC=CC=C4)O)CC5=CC=CC=C5)O)CC(=N)O)O)CCCCN)O)N=C(CN=C(C(C)N)O)O)C(=O)O)O)CO)O)C(C)O)O)CC6=CC=CC=C6)O)O
InChIInChI=1S/C76H104N18O19S2/c1-41(79)64(100)82-37-61(99)83-58-39-114-115-40-59(76(112)113)92-72(108)57(38-95)91-75(111)63(43(3)97)94-71(107)54(33-46-23-11-6-12-24-46)90-74(110)62(42(2)96)93-66(102)51(28-16-18-30-78)84-69(105)55(34-47-36-81-49-26-14-13-25-48(47)49)88-68(104)53(32-45-21-9-5-10-22-45)86-67(103)52(31-44-19-7-4-8-20-44)87-70(106)56(35-60(80)98)89-65(101)50(85-73(58)109)27-15-17-29-77/h4-14,19-26,36,41-43,50-59,62-63,81,95-97H,15-18,27-35,37-40,77-79H2,1-3H3,(H2,80,98)(H,82,100)(H,83,99)(H,84,105)(H,85,109)(H,86,103)(H,87,106)(H,88,104)(H,89,101)(H,90,110)(H,91,111)(H,92,108)(H,93,102)(H,94,107)(H,112,113)/t41-,42?,43?,50-,51+,52-,53+,54-,55-,56+,57-,58-,59-,62+,63+/m0/s1
InChIKeyNHXLMOGPVYXJNR-VOWFNQDTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

D-Trp8-SRIF-14 Procurement Guide: A Potent, Broad-Spectrum Somatostatin-14 Analog for Universal Receptor Studies


D-Trp8-SRIF-14 ([D-Trp⁸]-somatostatin-14, CAS 58976-46-8) is a synthetic tetradecapeptide analog of the endogenous hormone somatostatin-14 (SRIF-14), in which the naturally occurring L-tryptophan at position 8 is replaced by its D-enantiomer. This single-residue stereochemical inversion yields a compound that is approximately 8-fold more potent than native SRIF-14 in suppressing growth hormone, glucagon, and insulin release . Unlike short-chain clinical somatostatin analogs such as octreotide, D-Trp8-SRIF-14 retains the full 14-amino-acid cyclic structure and consequently maintains high-affinity binding across all five human somatostatin receptor subtypes (SSTR1–5), making it a versatile pharmacological tool for receptor characterization rather than a subtype-selective therapeutic .

Why D-Trp8-SRIF-14 Cannot Be Replaced by Octreotide or Other Short-Chain Somatostatin Analogs


Somatostatin analogs are not functionally interchangeable because receptor subtype selectivity profiles diverge dramatically across compound classes. Native somatostatin-14 has a plasma half-life of only 2–3 minutes, limiting its utility in vivo . Clinical analogs such as octreotide (Sandostatin®) were engineered as short-chain cyclic octapeptides with sst2/sst5-predominant selectivity at the expense of SSTR1 and SSTR4 activity (Ki >300 nM at both subtypes) . In contrast, the full-length D-Trp8-SRIF-14 retains the native cyclic scaffold and demonstrates high-affinity binding at SSTR1 with IC₅₀ values of 0.43–1.27 nM . This fundamental difference in receptor engagement means that experiments targeting SSTR1, SSTR4, or requiring pan-SSTR coverage cannot use octreotide as a surrogate for D-Trp8-SRIF-14.

D-Trp8-SRIF-14: Quantitative Evidence of Differentiation from Native Somatostatin-14 and Octreotide


D-Trp8-SRIF-14 Is 8-Fold More Potent Than Native Somatostatin-14 in Inhibiting Growth Hormone, Glucagon, and Insulin Release

In a classic head-to-head comparison, D-Trp8-SRIF-14 was found to be 8 times more potent than native somatostatin-14 in suppressing the release of growth hormone, glucagon, and insulin across multiple assay conditions . The parent compound SRIF-14 served as the direct comparator baseline (relative potency = 1). The authors attributed this enhancement to either altered conformational dynamics favoring receptor interactions or increased resistance to enzymatic degradation conferred by the D-Trp⁸ substitution .

Endocrinology Somatostatin pharmacology Hormone secretion inhibition

D-Trp8-SRIF-14 Retains High-Affinity Binding at SSTR1 (IC₅₀ 0.43–1.27 nM), Whereas Octreotide Is Essentially Inactive at This Subtype (Ki >300 nM)

In Ltk⁻ mouse fibroblast cells stably expressing human recombinant sst1 receptors, D-Trp8-SRIF-14 displaced [¹²⁵I]-[Tyr¹¹]-SRIF binding with high potency, exhibiting an IC₅₀ range of 0.43–1.27 nM . By contrast, the widely used short-chain clinical analog octreotide displays negligible binding affinity for human SSTR1, with a reported Ki exceeding 300 nM . This represents a greater than 300-fold difference in SSTR1 affinity between the two compounds. Notably, the same study demonstrated that sst2-selective ligands such as seglitide (MK-678) and BIM-23027 were also weak or ineffective at sst1 , confirming that full-length D-Trp8-SRIF-14 occupies a distinct pharmacological niche.

Receptor pharmacology SSTR1 selectivity Somatostatin receptor binding

[¹²⁵I-Tyr⁰,D-Trp⁸]SRIF-14 Serves as a Non-Selective Universal Radioligand for All SSTR Subtypes, Unlike Octreotide-Based Probes

In a direct comparative radioautographic study of rat hypothalamus, [¹²⁵I-Tyr⁰,D-Trp⁸]SRIF-14 and the octreotide-based radioligand [¹²⁵I-Tyr³]SMS 201-995 were evaluated side by side . The D-Trp8-SRIF-14-derived probe labeled both SS1-type (sst2/sst3/sst5) and SS2-type (sst1/sst4) receptor populations non-selectively, producing identical labeling patterns to the octreotide probe under non-selective conditions but also revealing receptor sites not detected by the sst2-preferring [¹²⁵I-Tyr³]SMS 201-995 . This universal binding property has been independently validated in Alzheimer's disease brain studies, where [¹²⁵I]Tyr⁰,D-Trp⁸-SRIF14 was explicitly characterized as a 'non-selective' radioligand used to quantify total SRIF receptor capacity, in contrast to the 'SS1 receptor sub-type-selective' radioligand [¹²⁵I]SMS204-090 .

Receptor autoradiography Radioligand binding SSTR subtype mapping

D-Trp8-SRIF-14 Achieves Complete Displacement of SRIF Binding in Heterogeneous Tissues (pIC₅₀ 8.7–9.7), While Octreotide Yields Incomplete Inhibition

In rat distal colonic mucosa membranes, D-Trp8-SRIF-14 completely abolished [¹²⁵I]-Tyr¹¹-SRIF-14 binding with pIC₅₀ values of 8.7–9.7 (corresponding to 2.0–0.2 nM) . In the same experimental system, octreotide inhibited binding over a wide concentration range (0.1 nM–1 µM) but failed to achieve complete inhibition even at the highest concentration tested (1 µM), indicating that a significant fraction of SRIF binding sites in this tissue are octreotide-insensitive . The incomplete inhibition by octreotide is consistent with the presence of multiple SSTR subtypes in the colonic mucosa, including SSTR1 and SSTR4, for which octreotide has negligible affinity.

Heterogeneous receptor populations Binding site characterization Colonic mucosa pharmacology

The D-Trp⁸ Substitution Confers Enhanced Resistance to Enzymatic Degradation Compared to Native Somatostatin-14

Native somatostatin-14 is rapidly degraded in plasma with a half-life of only 2–3 minutes, severely limiting its utility in systemic in vivo experiments . The D-Trp⁸ substitution in D-Trp8-SRIF-14 was explicitly proposed by Rivier and colleagues to confer 'enzymic resistance to degradation' as a mechanistic basis for its 8-fold enhanced potency . While direct pharmacokinetic half-life measurements for D-Trp8-SRIF-14 itself are not reported in the primary literature, the compound's prolonged duration of glucagon suppression following subcutaneous injection, relative to native SRIF, provides functional evidence of extended in vivo persistence . This stability advantage is distinct from the short-chain analog strategy employed by octreotide, which achieves metabolic stability through cyclic hexapeptide/octapeptide truncation at the cost of SSTR1/SSTR4 affinity loss.

Peptide stability Metabolic resistance In vivo pharmacology

D-Trp8-SRIF-14: Evidence-Backed Procurement Scenarios for Research and Industrial Use


SSTR1 Receptor Pharmacology and Ligand Screening Programs

D-Trp8-SRIF-14 is one of the few commercially available somatostatin analogs that retains sub-nanomolar affinity for the SSTR1 receptor subtype (IC₅₀ 0.43–1.27 nM), whereas the clinical workhorse octreotide has essentially no measurable SSTR1 binding (Ki >300 nM) . Research groups investigating SSTR1-mediated signaling pathways, screening for SSTR1-selective agonists or antagonists, or validating SSTR1 knockout/knockdown models should procure D-Trp8-SRIF-14 as a positive control ligand. Use of octreotide or seglitide in such contexts will yield false-negative results for SSTR1 engagement.

Universal Somatostatin Receptor Autoradiography and Comprehensive Brain/Tissue Mapping

The radioiodinated derivative [¹²⁵I-Tyr⁰,D-Trp⁸]SRIF-14 is established as a non-selective, pan-SSTR radioligand that labels all five somatostatin receptor subtypes . It is the probe of choice for quantitative autoradiographic studies where the objective is to map total SRIF receptor distribution without subtype bias. Octreotide-derived radioligands, by contrast, detect only the SS1 (sst2/sst3/sst5) receptor class and will systematically miss SSTR1- and SSTR4-expressing regions . Procurement of the D-Trp8-SRIF-14 scaffold—either as unlabeled peptide for iodination or as the pre-labeled radioligand—is essential for comprehensive receptor mapping in neuroscience, oncology, and gastroenterology research.

In Vivo Studies Requiring Sustained Pan-Somatostatin Receptor Activation Without Continuous Infusion

Native somatostatin-14 has a plasma half-life of only 2–3 minutes, necessitating continuous intravenous infusion for sustained receptor activation . D-Trp8-SRIF-14, through the D-Trp⁸ substitution, gains enhanced resistance to enzymatic degradation and demonstrates prolonged suppression of glucagon and growth hormone following subcutaneous injection . For in vivo rodent studies examining the systemic effects of broad-spectrum somatostatin receptor activation—including metabolic regulation, tumor growth inhibition, or gastrointestinal function—D-Trp8-SRIF-14 offers a practical single-bolus or intermittent-dosing alternative to native SRIF-14 infusion protocols, without the receptor subtype limitations of octreotide.

Defining Total and Non-Specific Binding in Heterogeneous Tissue Preparations

In radioligand binding assays using tissues that co-express multiple SSTR subtypes (e.g., colon, pancreas, pituitary, brain), only a universal displacer can fully define non-specific binding. D-Trp8-SRIF-14 at 1 µM completely abolishes [¹²⁵I]-Tyr¹¹-SRIF-14 binding (pIC₅₀ 8.7–9.7), whereas octreotide leaves a substantial fraction of binding sites unoccupied even at 1 µM . Laboratories conducting SSTR binding assays in native tissues should use D-Trp8-SRIF-14 as the reference displacer to avoid underestimation of total receptor density and to ensure accurate Bmax and Kd determinations across all receptor subtypes.

Quote Request

Request a Quote for D-Trp8-SRIF-14

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.